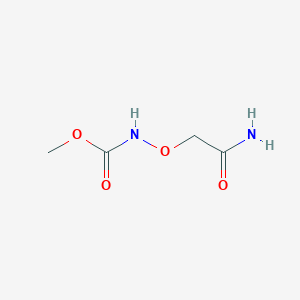

Methyl N-(2-amino-2-oxoethoxy)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Three-Component Coupling : Amines, carbon dioxide, and halides can be combined to efficiently synthesize carbamates. This method avoids N-alkylation of the amine and overalkylation of the carbamate. Chiral substrates are also resistant to racemization .

- Copper-Catalyzed Coupling : Copper-catalyzed reactions of organoindium reagents with imines and acid chlorides yield α-substituted amides or N-protected amines in a single step .

- Hofmann Rearrangement : A one-pot procedure involving N-bromoacetamide and lithium hydroxide or lithium methoxide provides methyl and benzyl carbamates from aromatic and aliphatic amides .

Molecular Structure Analysis

The molecular structure of Methyl N-(2-amino-2-oxoethoxy)carbamate consists of a carbamate group attached to an ethoxy group containing an amino and a keto functional group .

Chemical Reactions Analysis

Methyl N-(2-amino-2-oxoethoxy)carbamate can participate in various reactions, including carbamoylation, rearrangements, and cross-couplings .

科学的研究の応用

- Therapeutic Agents : Many approved drugs contain carbamate functionalities, emphasizing their importance in medicinal chemistry .

Synthesis and Chemical Methods

Understanding the synthesis and methods associated with carbamates is crucial:

- Reductive Methoxycarbonylation : A recent method involves using dimethyl carbonate to construct diverse carbamates, including N-methyl carbamates .

- Mechanochemical Synthesis : Vibrational and planetary ball-mills have been employed to synthesize carbamates, demonstrating sustainable and efficient approaches .

Specific Applications

Now, let’s explore unique applications of Methyl N-(carbamoylmethoxy)carbamate:

- Ceftolozane Synthesis : This compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains .

- Amino Protection Strategies : Researchers have used various synthetic routes, such as amino protection reactions, hydrolysis, and rearrangements, to obtain Methyl N-(carbamoylmethoxy)carbamate .

作用機序

Target of Action

Methyl N-(carbamoylmethoxy)carbamate, also known as Methyl N-(2-amino-2-oxoethoxy)carbamate, is a type of carbamate compound . Carbamates are known to interact with various enzymes or receptors, modulating inter- and intramolecular interactions

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. The carbamate functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates, including Methyl N-(carbamoylmethoxy)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They play a significant role in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities . They are also known for their ability to permeate cell membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Carbamates are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Action Environment

It’s worth noting that carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides , suggesting that they may be designed to withstand various environmental conditions.

特性

IUPAC Name |

methyl N-(2-amino-2-oxoethoxy)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-9-4(8)6-10-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFLULHGHPMIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NOCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(carbamoylmethoxy)carbamate | |

CAS RN |

1566524-85-3 |

Source

|

| Record name | methyl N-(carbamoylmethoxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)

![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)

![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)

![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)